molecular formula C22H22N2O6S B14986937 Ethyl 5-acetyl-2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B14986937
M. Wt: 442.5 g/mol
InChI Key: LAWZWTWZFNTYQU-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of appropriate starting materials under specific conditions.

    Introduction of the Oxazole Moiety: The oxazole ring is introduced through a cyclization reaction involving the thiophene derivative.

    Acetylation and Ethoxylation: The final steps involve acetylation and ethoxylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.

Scientific Research Applications

ETHYL 5-ACETYL-2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with varying functional groups. Examples include:

Uniqueness

ETHYL 5-ACETYL-2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H22N2O6S/c1-5-28-15-9-7-14(8-10-15)17-11-16(24-30-17)20(26)23-21-18(22(27)29-6-2)12(3)19(31-21)13(4)25/h7-11H,5-6H2,1-4H3,(H,23,26)

InChI Key

LAWZWTWZFNTYQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C(=C(S3)C(=O)C)C)C(=O)OCC

Origin of Product

United States

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